2-(2,3-Difluorophenoxy)-ethanol
Description
This compound belongs to the family of fluorinated phenoxy alcohols, which are characterized by their ether-linked aromatic rings and hydroxyl-terminated alkyl chains. Fluorine substituents on the phenyl ring enhance electronegativity and influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-(2,3-difluorophenoxy)ethanol |
InChI |
InChI=1S/C8H8F2O2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5H2 |
InChI Key |
ZTLUMUXUEUOKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical data for 2-(2,3-Difluorophenoxy)-ethanol and related compounds, based on available evidence:
Notes:
- Substituent Position Effects: The position of fluorine atoms on the phenyl ring significantly alters polarity and reactivity. For example, 2-(3,4-difluorophenoxy)aniline exhibits stronger electron-withdrawing effects compared to 2-fluorophenol, enhancing its utility in electrophilic substitution reactions.
- Functional Group Impact: Replacing the hydroxyl group in 2-(2,3-difluorophenoxy)-ethanol with a methoxy group (as in 2-methoxyethanol) reduces hydrogen-bonding capacity, lowering boiling points and altering solvent properties.
Industrial and Research Relevance
- 2-Fluorophenol: Valued in agrochemical synthesis for its role in building herbicidal active ingredients.
- 2-(3,4-Difluorophenoxy)aniline: Critical in developing fluorescent probes for biomedical imaging.
- 2-(2,3-Difluorophenoxy)-ethanol (Inferred): Potential applications include liquid crystal displays (LCDs) or fluorinated polymers, where fluorine enhances thermal stability and chemical resistance.
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